4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole
Overview
Description
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole is a compound that has been studied for its potential applications in medicinal chemistry . It has been identified as a low micromolar inhibitor of Escherichia coli DNA gyrase . The compound is based on the 5,6,7,8-tetrahydroquinazoline and 4,5,6,7-tetrahydrobenzo [1,2- d ]thiazole scaffolds .
Synthesis Analysis
The synthesis of this compound derivatives involves a series of steps. The initial hits were optimized based on structure, resulting in low nanomolar E. coli DNA gyrase inhibitors . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Molecular Structure Analysis
The molecular structure of this compound is complex and has been studied using various techniques . The compound has been optimized for improved inhibition of DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . The compound has been found to inhibit both CK2 and GSK3β, which are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner .Scientific Research Applications
Computer-Aided Drug Design and Antibacterial Applications
- DNA Gyrase B Inhibitors : Enriz et al. (2023) conducted a theoretical-experimental study on derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine, showcasing their potential as inhibitors of bacterial DNA gyrase B (GyrB), a crucial enzyme in bacterial DNA replication (Enriz et al., 2023).
- Synthesis of Pyridino-1,2,3-Thiadiazoles with Antimicrobial Activity : Gopalakrishnan et al. (2008) described the synthesis of 5,7-diaryl-4,4-dimethyl-4,5,6,7-tetrahydropyridino[4,3-d]-1,2,3-thiadiazoles exhibiting modest antibacterial and antifungal activities in vitro (Gopalakrishnan et al., 2008).
Anticancer Research
- Cytotoxicity Against Cancer Cell Lines : Mohareb et al. (2017) explored the cytotoxicity effects of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile against various cancer cell lines, revealing significant potency in some derivatives (Mohareb et al., 2017).
Organic Semiconductors and Photovoltaic Materials
- Implementation in Semiconducting Polymers : Chen et al. (2016) implemented benzo[d][1,2,3]thiadiazole (isoBT) in the creation of high-performance optoelectronic semiconductors, showing promising results in field-effect transistors and solar cells (Chen et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
This compound interacts with CK2 and GSK3β, inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .
Biochemical Pathways
The inhibition of CK2 and GSK3β by this compound affects the PTEN pathway . PTEN is a tumor suppressor protein, and its deactivation can lead to uncontrolled cell growth and proliferation . By preventing the deactivation of PTEN, this compound can potentially control the growth of tumor cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, the compound’s inhibitory activity against CK2 and GSK3β has been observed at concentrations of 1.9 μM and 0.67 μM respectively . This suggests that the compound has sufficient bioavailability to exert its effects at these concentrations .
Result of Action
The primary result of the action of this compound is the inhibition of CK2 and GSK3β, leading to the prevention of PTEN deactivation . This can potentially control the growth of tumor cells, providing a therapeutic benefit in the treatment of cancer .
Future Directions
The future directions for the study of 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole involve the optimization of this class of compounds towards balanced dual DNA gyrase and topoisomerase IV inhibitors with antibacterial activity . This could potentially lead to the development of new antibacterial drugs.
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole has been found to interact with various enzymes and proteins. For instance, it has been identified as a dual kinase inhibitor against CK2 and GSK3β . The compound plays a role in the phosphorylation of a tumor suppressor protein (PTEN), which is carried out by CK2 and GSK3β in a cooperative manner . The inhibition of these kinases prevents PTEN deactivation, suggesting a significant role of this compound in biochemical reactions .
Cellular Effects
The compound’s effects on cells are primarily related to its interaction with CK2 and GSK3β. By inhibiting these kinases, this compound prevents the deactivation of PTEN . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to inhibit CK2 and GSK3β, which are responsible for the phosphorylation of PTEN . This inhibition prevents PTEN deactivation, thereby exerting its effects at the molecular level .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2,3-benzothiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-2-4-6-5(3-1)7-8-9-6/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWBRRCBCHFQAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=NS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480429 | |
Record name | 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56382-72-0 | |
Record name | 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.